molecular formula C12H13BrFNO4 B13250075 3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid

3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid

Cat. No.: B13250075
M. Wt: 334.14 g/mol
InChI Key: JPYFWHHDDFYOFK-UHFFFAOYSA-N
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Description

3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid (CAS: 1936144-82-9) is a fluorinated benzoic acid derivative featuring a bromine atom at position 3, a Boc-protected amino group at position 6, and a fluorine atom at position 2. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and PROTACs (proteolysis-targeting chimeras) due to its ability to participate in cross-coupling reactions and its stability under diverse reaction conditions .

For example, 3-bromo-2-fluorobenzoic acid (a structurally simpler analog) is synthesized via bromination, diazotization, and hydrolysis starting from 2-amino-6-fluorobenzonitrile, achieving 38% yield and 99.2% purity . The introduction of the Boc-protected amino group likely involves additional steps, such as amidation or urea formation, followed by Boc protection under mild basic conditions.

Properties

Molecular Formula

C12H13BrFNO4

Molecular Weight

334.14 g/mol

IUPAC Name

3-bromo-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

JPYFWHHDDFYOFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid typically involves multiple steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF).

    Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in acetonitrile (MeCN).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid can undergo various types of chemical reactions:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Deprotection: TFA in dichloromethane (DCM) or HCl in methanol.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Deprotection: The free amine derivative of the compound.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and probes for biological studies.

    Medicine: Could be explored for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid depends on its specific application

    Bromine and Fluorine Atoms: Can participate in halogen bonding and other non-covalent interactions.

    Amino Group: Can form hydrogen bonds and engage in nucleophilic reactions.

    Benzoic Acid Core: Provides a rigid aromatic framework for interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name Substituents Key Differences Applications Reference
3-Bromo-2-fluorobenzoic acid Br (C3), F (C2), COOH (C1) Lacks Boc-amino group; simpler synthesis Intermediate for agrochemicals
2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid Br (C2), Cl (C6), CF₃ (C4), COOH (C1) Additional CF₃ and Cl groups; higher steric hindrance Medicinal chemistry scaffolds
3-Bromo-2-fluorophenylboronic acid Br (C3), F (C2), B(OH)₂ (C1) Boronic acid instead of COOH; used in Suzuki-Miyaura couplings Cross-coupling reactions

Key Observations :

  • The absence of the Boc-amino group in 3-bromo-2-fluorobenzoic acid simplifies synthesis but limits its utility in peptide coupling or PROTAC design.
  • Halogenated analogs like 2-bromo-6-chloro-4-(trifluoromethyl)benzoic acid exhibit enhanced lipophilicity due to the CF₃ group, making them suitable for blood-brain barrier penetration in CNS drugs .

Boc-Protected Derivatives with Modified Backbones

Compound Name Backbone Functional Groups Key Differences Applications Reference
tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate Ester (COO-tert-butyl) Boc-protected oxy group instead of amino Esterification enhances solubility in organic solvents Prodrug development
3-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid Butanoic acid chain Aliphatic backbone with bromophenyl substitution Flexible backbone for conformational studies Peptide mimetics

Key Observations :

  • The ester derivative in improves solubility in non-polar solvents, facilitating reactions in hydrophobic environments.
  • The butanoic acid analog () demonstrates how backbone flexibility influences binding affinity in receptor-ligand interactions.

Compounds with Heterocyclic Moieties

Compound Name Structure Key Features Applications Reference
3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide Benzothieno-furan core with Br and urea group Rigid heterocyclic core; high thermal stability (>300°C) Anticancer agents

Key Observations :

  • The benzothieno-furan scaffold () offers rigidity and thermal stability, advantageous in high-temperature reactions or solid-phase synthesis.

Biological Activity

3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both bromine and fluorine substituents along with a tert-butoxycarbonyl (Boc) protected amino group, positions it as a versatile intermediate in the synthesis of bioactive molecules. This article explores its biological activity, synthesis methods, and potential applications in drug discovery.

PropertyValue
Molecular FormulaC12H13BrFNO4
Molecular Weight334.14 g/mol
IUPAC Name6-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
InChIInChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-7(14)5-4-6(13)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Canonical SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1C(=O)O)Br)F

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination : Introduction of a bromine atom to the benzoic acid derivative.
  • Fluorination : Substitution of a hydrogen atom with a fluorine atom.
  • Protection of the Amino Group : Using tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group.

These steps can be optimized for yield and purity, often employing continuous flow reactors for industrial applications.

The biological activity of this compound may be attributed to its interaction with various enzymes and receptors in biological systems. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to engage in biochemical pathways that may modulate enzyme activity or receptor function.

Potential Applications

Research indicates that compounds similar to this compound often exhibit significant biological properties, including:

  • Antimicrobial Activity : The presence of halogen atoms (bromine and fluorine) generally enhances the lipophilicity and biological activity of organic compounds, making them promising candidates for antimicrobial agents.
  • Anti-inflammatory Properties : Similar structures have been explored for their anti-inflammatory effects in various preclinical studies.
  • Anticancer Activity : Compounds with such functionalities are frequently investigated for their potential in cancer therapy due to their ability to interact with cellular pathways involved in tumor growth .

Case Study 1: Antimicrobial Properties

A study investigating halogenated benzoic acids highlighted the enhanced antimicrobial activity attributed to the presence of bromine and fluorine substituents. The compound demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In drug discovery efforts targeting specific enzymes related to inflammatory pathways, derivatives of benzoic acids have shown promise as inhibitors. The structural features of this compound could facilitate the development of new therapeutic agents aimed at modulating these pathways .

Comparison with Similar Compounds

CompoundUnique FeaturesBiological Activity Potential
6-Bromo-2-amino-3-fluorobenzoic acidLacks Boc protection; more reactiveHigher reactivity may lead to diverse biological interactions
6-Chloro-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acidChlorine instead of brominePotentially different pharmacological profiles
6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acidFluorine positioned differentlyVariations in receptor binding and enzyme interactions

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